Necrosulfonamide
Description
Necrosulfonamide (NSA) is a small molecule compound that has been identified as a highly specific and potent inhibitor of necroptosis, a form of programmed cell death. researchgate.netresearchgate.net It acts by selectively targeting the Mixed Lineage Kinase Domain-like protein (MLKL), which is the terminal and indispensable mediator of the necroptotic pathway. nih.govnih.gov NSA prevents the necrosome complex, composed of MLKL, RIPK1, and RIPK3, from interacting with its downstream effectors. nih.gov Beyond its role in necroptosis, research has also uncovered that this compound can inhibit pyroptosis, another form of inflammatory cell death, by targeting gasdermin D (GSDMD). rsc.orgrsc.org This dual inhibitory function makes it a valuable tool in studying cell death mechanisms and a compound of interest for conditions involving excessive inflammation and cell death.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-71-0 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and Cellular Targets of Necrosulfonamide
Primary Target: Mixed Lineage Kinase Domain-Like Protein (MLKL)
Necrosulfonamide selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL) to block necroptosis. rsc.orgmedchemexpress.com MLKL is a crucial substrate of Receptor-Interacting Protein Kinase 3 (RIPK3) and the final effector in the necroptosis signaling cascade. targetmol.com NSA's inhibitory action occurs downstream of RIPK3 activation. focusbiomolecules.com
The primary mechanism of this compound involves the formation of a covalent bond with a specific residue on human MLKL. researchgate.netsigmaaldrich.com NSA directly targets the cysteine residue at position 86 (Cys86) located in the N-terminal four-helix bundle domain of human MLKL. researchgate.netsigmaaldrich.comnih.gov This binding occurs via a Michael addition reaction, resulting in the covalent modification of the Cys86 residue. sigmaaldrich.com This interaction is highly specific and irreversible. researchgate.net
Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization, a critical step for its function. nih.govnih.gov These oligomers then translocate to the plasma membrane and other intracellular membranes. nih.govnih.gov this compound's covalent binding to Cys86 effectively blocks the oligomerization of MLKL monomers. researchgate.netnih.govresearchgate.net By preventing the formation of these higher-order structures, NSA inhibits the translocation of MLKL to the plasma membrane, thereby halting the disruption of membrane integrity that ultimately causes necrotic cell death. researchgate.netnih.gov
Necroptosis is executed by a multi-protein complex known as the necrosome, which is composed of RIPK1, RIPK3, and MLKL. nih.govnih.gov The formation of this complex is essential for the activation of MLKL. nih.gov this compound acts to block the formation of the functional MLKL-RIP1-RIP3 necrosome. rsc.orgmedchemexpress.com By targeting MLKL, NSA prevents the complex from interacting with its downstream effectors, thus inhibiting the signaling cascade that leads to cell death. medchemexpress.comtargetmol.com
A key characteristic of this compound is its species selectivity. It is a potent inhibitor of human MLKL but does not effectively inhibit its murine counterpart. targetmol.comsigmaaldrich.comnih.gov This specificity is due to a difference in the amino acid sequence at the binding site. targetmol.com The target Cys86 residue is conserved in human MLKL, but in mouse MLKL, this position is occupied by a tryptophan residue. targetmol.com Consequently, NSA cannot form a covalent bond with mouse MLKL, rendering it unable to inhibit necroptosis in mouse cells through this primary mechanism. nih.govresearchgate.net
Secondary and Off-Target Effects
While initially identified as a specific MLKL inhibitor, subsequent studies have shown that this compound has other cellular targets, challenging its specificity. researchgate.net
A significant off-target effect of this compound is its ability to inhibit pyroptosis, another form of programmed cell death, by targeting Gasdermin D (GSDMD). focusbiomolecules.comnih.govnih.gov Pyroptosis is mediated by the pore-forming N-terminal domain of GSDMD, which is cleaved and activated by inflammatory caspases. nih.gov
Research has demonstrated that NSA directly binds to GSDMD. researchgate.netnih.gov Specifically, it forms a covalent bond with Cys191 in human GSDMD (Cys192 in mice), a key residue for its function. researchgate.net This interaction interferes with the ability of the GSDMD N-terminal domain to oligomerize and form pores in the cell membrane. researchgate.netnih.gov By inhibiting GSDMD pore formation, NSA effectively blocks pyroptotic cell death and the release of pro-inflammatory cytokines. nih.govnih.gov This makes NSA an inhibitor of both necroptosis and pyroptosis. nih.govresearchgate.netpensoft.net
Redox Cycler Activity and Reactive Oxygen Species (ROS) Generation Independent of MLKL
Recent studies have revealed that this compound functions as a potent redox cycler, an activity that is independent of its well-known interaction with MLKL. researchgate.netnih.govnih.gov This capability allows NSA to trigger the production of reactive oxygen species (ROS) within cells. researchgate.netresearchgate.net This NSA-mediated generation of ROS has been shown to be a key driver of its downstream effects on various cellular structures and pathways, establishing a mechanism of action that is distinct from its role as a necroptosis inhibitor. researchgate.netnih.gov
Interference with Ciliogenesis
This compound has been demonstrated to significantly impair the formation of primary cilia, a process known as ciliogenesis. biologists.combiorxiv.orgbiorxiv.org Treatment of cells with NSA leads to a marked reduction in the number of cells that can form a primary cilium. biorxiv.org This inhibitory effect on ciliogenesis occurs independently of MLKL, as silencing MLKL does not prevent NSA from disrupting cilia formation. researchgate.net The disruption of ciliogenesis is a direct consequence of NSA's impact on centriolar satellite components, which are crucial for the biogenesis of this organelle. researchgate.netbiorxiv.org
Dysregulation of Autophagy Markers and Processes
Treatment with this compound leads to a notable dysregulation of autophagy, a key cellular degradation and recycling process. nih.govbiologists.combiorxiv.org Specifically, NSA causes the accumulation of autophagy markers such as P62 (also known as SQSTM1) and GABARAPL1 at both the RNA and protein levels. biorxiv.org Research indicates that these effects on autophagy are at least partially dependent on PCM1, as the depletion of PCM1 lessens the impact of NSA on the accumulation of these markers. researchgate.netresearchgate.netbiologists.combiorxiv.org This suggests an intricate interplay between centriolar satellites, orchestrated by PCM1, and the regulation of autophagy. researchgate.netbiologists.combiorxiv.org
Ubiquitination of PCM1
In addition to inducing its oxidation and aggregation, this compound triggers the non-degradative ubiquitination of PCM1. biorxiv.orgbiorxiv.org This post-translational modification is observed as the appearance of slower-migrating species of PCM1 in immunoblotting analyses, coupled with a decrease in the full-length, unmodified protein. biorxiv.org This ubiquitination process appears to be independent of MIB1, a known E3 ubiquitin ligase for PCM1. researchgate.net The addition of ubiquitin chains to PCM1 represents another layer of modification induced by NSA that contributes to the alteration of centriolar satellite function. researchgate.netbiorxiv.org
Detailed Molecular Interactions
While many of the recently discovered effects of this compound are independent of MLKL, its initial characterization was defined by a very specific molecular interaction with this key effector of necroptosis.
Role of Cys86 in MLKL Binding
This compound is an irreversible covalent inhibitor of human MLKL. researchgate.net Its mechanism of inhibition involves selectively and covalently binding to a specific cysteine residue at position 86 (Cys86) within the N-terminal domain of the human MLKL protein. researchgate.netelsevierpure.comnih.gov This covalent conjugation to Cys86 physically blocks the ability of MLKL monomers to form the disulfide bond-dependent, amyloid-like polymers that are necessary for the execution of necroptosis. researchgate.netelsevierpure.com By preventing MLKL oligomerization, NSA effectively halts the downstream events of the necroptotic pathway, such as membrane disruption. nih.gov It is noteworthy that mouse MLKL lacks this cysteine residue, which initially suggested that NSA would be ineffective in murine models; however, subsequent studies have confirmed its inhibitory effects on necroptosis in rodent models. nih.govresearchgate.net
Research Findings on this compound's Cellular Effects
| Cellular Process/Component | Observed Effect of this compound | Key Finding |
| Redox Balance | Functions as a redox cycler | Induces the generation of Reactive Oxygen Species (ROS) independent of MLKL. researchgate.netnih.gov |
| PCM1 | Induces oxidation, aggregation, and ubiquitination | Acts as a potential redox sensor; modifications occur without altering overall satellite distribution. researchgate.netbiologists.combiorxiv.org |
| Ciliogenesis | Impairs the formation of primary cilia | This inhibition is a downstream effect of its impact on centriolar satellites and is MLKL-independent. researchgate.netbiorxiv.org |
| Autophagy | Causes accumulation of markers (P62, GABARAPL1) | The effect is partially dependent on the presence of PCM1, linking satellite integrity to autophagy regulation. researchgate.netbiorxiv.org |
Comparison with Other MLKL Inhibitors (e.g., Xanthine (B1682287) Class)
This compound's role as a specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) has been pivotal in studying the mechanisms of necroptosis. However, it is just one of several classes of molecules that target this key effector protein. A prominent and distinct class of MLKL inhibitors is the xanthine-based ligands. A comparison between this compound and the xanthine class reveals different modes of action despite sharing the same molecular target. researchgate.net
This compound is a covalent inhibitor that specifically targets the cysteine 86 (Cys86) residue within the N-terminal four-helix bundle domain (4HBD) of human MLKL. researchgate.netnih.govmdpi.com This covalent modification by this compound partially blocks the oligomerization of MLKL, a critical step required for its translocation to and disruption of the plasma membrane. researchgate.netnih.gov While it effectively prevents the downstream execution of necroptosis, it does not stop the initial phosphorylation of MLKL by its upstream kinase, RIPK3. nih.govapexbt.com Instead, this compound is proposed to lock MLKL into an inactive conformation, which inhibits the release of the "killer" 4HBD domain and its subsequent oligomerization and membrane translocation. nih.gov Molecular dynamics simulations and NMR experiments suggest that after binding to Cys86, this compound forms a crucial π-cation interaction with a lysine (B10760008) residue (K157) in the brace helix region, altering the protein's helical content and stabilizing this inactive state. nih.govacs.org A significant limitation of this compound is its species specificity; it is effective against human MLKL but not murine MLKL, because the target Cys86 residue is replaced by a tryptophan in the mouse protein. targetmol.comselleckchem.com
In contrast, the xanthine class of MLKL inhibitors, which includes compounds like TC13172, also functions as covalent inhibitors targeting the same Cys86 residue in human MLKL. researchgate.net However, their mechanism of inhibition is distinct from that of this compound. Xanthine-based inhibitors work by stabilizing the inactive state of MLKL through a vital π–π stacking interaction. researchgate.net While both this compound and xanthine compounds covalently bind to Cys86 and prevent MLKL oligomerization and translocation to the membrane, the specific conformational changes they induce are different. researchgate.net For example, TC13172 was developed from a xanthine-based hit identified in a high-throughput screen and showed potent inhibition of necroptosis. nih.gov Further development led to novel inhibitors with a uracil (B121893) nucleus, derived from the xanthine scaffold, which also inhibit MLKL oligomerization and translocation but have a different mode of action and a reduced reaction rate with glutathione (B108866) compared to their parent compound. researchgate.net
The following table summarizes the key comparative features of this compound and the xanthine class of MLKL inhibitors.
| Feature | This compound (NSA) | Xanthine Class Inhibitors (e.g., TC13172) |
| Target Protein | Mixed Lineage Kinase Domain-Like protein (MLKL) selleckchem.commedchemexpress.com | Mixed Lineage Kinase Domain-Like protein (MLKL) researchgate.net |
| Binding Site | Covalently binds to Cysteine 86 (Cys86) in human MLKL. researchgate.netnih.govmdpi.com | Covalently binds to Cysteine 86 (Cys86) in human MLKL. researchgate.net |
| Mechanism of Action | Forms a π-cation interaction with K157, locking MLKL in an inactive conformation and partially blocking oligomerization. researchgate.netnih.gov | Stabilizes the inactive state of MLKL via a crucial π–π stacking interaction. researchgate.net |
| Effect on MLKL Phosphorylation | Does not prevent RIPK3-mediated phosphorylation of MLKL. nih.govapexbt.com | Information not prominently available, but inhibition is downstream of phosphorylation. |
| Effect on MLKL Oligomerization | Inhibits/partially blocks oligomerization. researchgate.netmdpi.comnih.gov | Partially inhibits oligomerization. researchgate.net |
| Effect on MLKL Translocation | Blocks translocation to the plasma membrane. researchgate.netfrontiersin.org | Significantly inhibits translocation to the membrane. researchgate.net |
| Species Selectivity | Active on human MLKL; inactive on mouse MLKL due to the absence of Cys86. targetmol.comselleckchem.com | Assumed to be specific to human MLKL, as they target Cys86. researchgate.net |
| Interaction Type | Covalent. researchgate.netnih.gov | Covalent. researchgate.net |
This comparative analysis underscores that while different inhibitors may converge on the same amino acid residue of a target protein, their precise molecular interactions and the resulting conformational changes can vary significantly, offering different therapeutic and research possibilities.
Preclinical Research and Therapeutic Potential of Necrosulfonamide
Inflammatory Diseases
Necrosulfonamide has demonstrated protective effects in several preclinical models of inflammatory diseases.
Inflammatory Bowel Disease (IBD): In a mouse model of acute colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), NSA administration alleviated disease symptoms, including weight loss and disease activity index scores. nih.gov This effect was attributed to its ability to inhibit both MLKL-mediated necroptosis and GSDMD-mediated pyroptosis, thereby reducing intestinal inflammation. nih.gov
Inflammatory Pain: In mouse models of lipopolysaccharide (LPS)-induced inflammatory hyperalgesia, systemic administration of NSA showed significant antinociceptive activity. pensoft.net It was found to decrease the expression of key pyroptotic and necroptotic proteins in the central nervous system. pensoft.netpensoft.net
Ischemia-Reperfusion Injury: In a rat model of pulmonary ischemia-reperfusion injury, NSA treatment significantly alleviated lung damage and reduced the levels of inflammatory cytokines. kyoto-u.ac.jp These protective effects were linked to the inhibition of necroptosis. kyoto-u.ac.jp
Sepsis: By inhibiting GSDMD, NSA has been shown to block inflammatory cell death and protect against sepsis in mouse models. focusbiomolecules.compensoft.net
Neurodegenerative Diseases
Necroptosis has been implicated in the pathogenesis of several neurodegenerative disorders, and this compound has been investigated as a potential neuroprotective agent. acs.org
Alzheimer's Disease: In a rat model of Alzheimer's disease, treatment with NSA was shown to significantly improve spatial learning and memory deficits. acs.orgacs.org These cognitive improvements correlated with NSA's ability to inhibit the phosphorylation of MLKL, suggesting that targeting necroptosis could be a viable therapeutic strategy. acs.orgacs.org
Parkinson's Disease: In a mouse model of Parkinson's disease, NSA demonstrated neuroprotective effects by recovering motor performance and preventing dopaminergic degeneration. nih.govnih.gov Its mechanism in this model involves the inhibition of necroptosis, neuroinflammation, and the oligomerization of α-synuclein. nih.govnih.gov
Spinal Cord and Brain Injury: NSA has shown therapeutic potential in models of acute central nervous system injury. It ameliorated neurological impairment in a mouse model of spinal cord injury by improving antioxidative capacity and inhibiting MLKL activation. researchgate.netnih.gov Furthermore, it has displayed neuroprotective effects in models of ischemic brain injury by promoting the degradation of MLKL and reducing infarction volume. focusbiomolecules.comnih.gov
Research Methodologies and Experimental Approaches
Neurodegenerative Disorders
Necroptosis has been implicated in the neuronal loss observed in several neurodegenerative diseases.
Alzheimer's Disease: In a rat model of Alzheimer's disease induced by aluminum chloride, administration of necrosulfonamide was shown to improve spatial learning and memory deficits. acs.orgnih.gov The treatment also led to a reduction in the hippocampal expression of key pathological markers including β-amyloid and phosphorylated tau protein. acs.orgnih.gov These beneficial effects were correlated with the inhibition of MLKL phosphorylation. acs.orgnih.gov
Parkinson's Disease: Studies in a mouse model of Parkinson's disease have demonstrated that this compound can protect against dopaminergic cell death. nih.gov Treatment with NSA resulted in improved motor performance and was associated with the inhibition of MLKL phosphorylation in dopaminergic neurons. nih.govnih.gov It also showed anti-inflammatory and anti-synucleinopathic effects. researchgate.net
Ischemic Injury
Necroptosis is a significant contributor to cell death following ischemic events in various tissues.
Ischemic Stroke: In a rat model of transient middle cerebral artery occlusion (tMCAO), this compound treatment reduced the infarction volume and improved neurological deficits. nih.govresearchgate.net It was found to inhibit astrocytic necroptosis by preventing the upregulation of necroptotic kinases and blocking the nuclear translocation of MLKL and RIPK3. nih.gov
Spinal Cord Injury: Research in mouse models of spinal cord injury has shown that this compound can reduce lesion size and protect neurons. frontiersin.org The treatment improved locomotor function and was found to inhibit MLKL activation. frontiersin.org
Pulmonary Ischemia-Reperfusion Injury: In a rat model, this compound demonstrated a protective role against lung ischemia-reperfusion injury by inhibiting necroptosis, leading to improved lung function and reduced inflammation.
Inflammatory Conditions
Given the pro-inflammatory nature of necroptosis, its inhibition by this compound is being explored in various inflammatory diseases.
Inflammatory Bowel Disease (IBD): In a mouse model of colitis, this compound treatment alleviated symptoms, reduced weight loss, and decreased the disease activity index score. nih.gov It was found to inhibit the accumulation of macrophages and T-cells in the colon tissue and suppress the expression of phosphorylated MLKL. nih.govresearchgate.net
Sepsis: this compound has also been shown to be efficacious in in vivo models of sepsis by inhibiting inflammatory cell death. glpbio.com
Limitations of Current Research and Future Directions
Species Specificity and Translational Challenges
A significant hurdle in translating preclinical findings for Necrosulfonamide is its pronounced species specificity. targetmol.com NSA effectively inhibits necroptosis in human cells but is inactive in mouse cells. targetmol.com This specificity arises from a key difference in its molecular target, the mixed lineage kinase domain-like protein (MLKL). targetmol.com NSA covalently binds to a cysteine residue at position 86 (Cys86) in human MLKL, which is crucial for its inhibitory action. targetmol.comresearchgate.net In mouse MLKL, this cysteine is replaced by a tryptophan residue, rendering the protein and, consequently, mouse cells, resistant to NSA's effects. targetmol.com
Despite this, some studies have reported neuroprotective effects of NSA in rodent models of diseases like ischemic brain injury and spinal cord injury, suggesting that NSA may have other targets or mechanisms of action relevant to these conditions. nih.govresearchgate.net This discrepancy between the known molecular mechanism and in vivo observations in rodents presents a significant translational challenge, complicating the interpretation of data from mouse models and its applicability to human pathology. nih.gov
Table 1: Species Specificity of this compound (NSA)
| Species | Target Protein | Binding Site Residue | NSA Activity |
| Human | MLKL | Cysteine-86 | Inhibits Necroptosis targetmol.comresearchgate.net |
| Mouse | MLKL | Tryptophan | Ineffective targetmol.com |
Comprehensive Elucidation of Off-Target Mechanisms and Their Physiological Relevance
Initially identified as a selective inhibitor of MLKL, it is now clear that NSA has several off-target effects. researchgate.netnih.gov Recent findings indicate that NSA can function as a potent redox cycler, generating reactive oxygen species (ROS) independently of MLKL. nih.govnih.gov This activity leads to the oxidation and aggregation of other proteins, most notably the pericentriolar material 1 (PCM1). nih.govresearchgate.net The NSA-mediated production of ROS has been shown to disrupt the formation of primary cilia and lead to an accumulation of autophagy markers. nih.govnih.gov
Furthermore, some reports suggest NSA can inhibit pyroptosis by binding to and inhibiting gasdermin D (GSDMD), the executioner protein of this cell death pathway. researchgate.netrndsystems.com It is proposed that NSA alkylates a critical cysteine residue on GSDMD, which interferes with the ability of its N-terminal domain to form pores in the cell membrane. researchgate.net These MLKL-independent activities complicate the interpretation of experimental results, as observed effects may not be solely attributable to the inhibition of necroptosis. nih.gov Future research must focus on comprehensively identifying all molecular targets of NSA and understanding the physiological and pathological relevance of these off-target interactions.
Table 2: Known Molecular Targets and Off-Target Effects of this compound (NSA)
| Target/Effect | Mechanism | Consequence | Reference |
| Primary Target | |||
| Human MLKL | Covalent binding to Cys86 | Inhibition of necroptosis | targetmol.comresearchgate.netrsc.org |
| Off-Targets | |||
| Gasdermin D (GSDMD) | Binds and inhibits pore formation | Inhibition of pyroptosis | researchgate.netrndsystems.com |
| Redox Cycling | Generates Reactive Oxygen Species (ROS) | Oxidation of cellular components | nih.govnih.gov |
| Pericentriolar Material 1 (PCM1) | Induces oxidation and aggregation via ROS | Impaired ciliogenesis and autophagy | nih.govnih.govresearchgate.net |
Identification of Oxidized Residues and Impact on Protein Function
A key MLKL-independent effect of NSA is its ability to induce the oxidation of proteins. nih.gov Research has identified PCM1, a scaffolding protein for centriolar satellites, as a target for NSA-induced oxidation. nih.govnih.govresearchgate.net Treatment with NSA leads to the oxidation and subsequent aggregation of PCM1 and other associated centriolar satellite components. nih.gov While this effect has been established, the specific amino acid residues on PCM1 that are oxidized by NSA have not yet been identified. researchgate.net
The functional consequences of this oxidation are under active investigation. It is known that NSA-mediated ROS production and subsequent PCM1 oxidation disrupt ciliogenesis and interfere with autophagy. nih.govnih.govresearchgate.net However, a direct causal link between the oxidation of specific PCM1 residues and the impairment of these cellular processes has not been formally demonstrated. nih.gov Future studies using techniques like mass spectrometry will be crucial to map the exact oxidation sites on PCM1 and other protein targets and to elucidate how these modifications alter protein structure and function. mdpi.com
Long-Term Studies and Delayed Administration in Disease Models
Much of the in vivo research on NSA has focused on acute injury models. nih.gov There is a need for more long-term studies to understand its effects over extended periods, especially in the context of chronic diseases. In a subacute mouse model of Parkinson's disease, repeated administration of NSA was shown to recover impaired motor performance and reduce dopaminergic degeneration. nih.gov
Investigating the therapeutic window for NSA administration is also critical for its potential clinical application. nih.gov Studies in models of ischemic stroke and spinal cord injury have begun to explore this. nih.govfrontiersin.org In a mouse model of spinal cord injury, the protective effects of NSA showed a clear therapeutic window, with the optimal time for treatment being within 12 hours of the injury. nih.gov In a rat model of focal ischemia/reperfusion, NSA treatment reduced infarction volume and improved neurological deficits when administered after the ischemic event. frontiersin.orgresearchgate.net Delayed administration of tPA, a common stroke therapy, can increase certain risks, which makes finding new therapeutic targets with wider treatment windows a priority. nih.govfrontiersin.org Further research is required to define the optimal timing and duration of NSA treatment across a broader range of disease models.
In Vivo Safety and Systemic Effects
The translation of any compound into a therapeutic requires a thorough understanding of its safety profile. Research into the in vivo safety and systemic effects of NSA is still in its early stages. One study in rats reported no obvious toxicity in the liver, kidney, heart, or spleen following NSA administration. nih.gov However, the potential for side effects remains a concern that requires more extensive investigation. nih.gov Systemic toxicity tests are designed to evaluate the generalized biological effects on organs and tissues following exposure. namsa.com Comprehensive, long-term toxicological studies are necessary to fully characterize the safety profile of NSA before it can be considered for clinical development.
Development of More Selective and Potent Analogs
While NSA is a potent inhibitor of human necroptosis, there is room for improvement in its pharmacological properties. nih.gov The discovery of NSA was the result of a high-throughput screen, but its structure-activity relationship (SAR) has been described as challenging, which has limited its further optimization. nih.govresearchgate.net The covalent nature of its interaction with MLKL and its off-target effects are areas that new analogs could seek to address.
Recent efforts have focused on designing novel MLKL inhibitors with improved potency and potentially different selectivity profiles. nih.gov One strategy involves maintaining the covalent binding motif of NSA while introducing terminal fused heterocycles to improve activity and explore the SAR. nih.gov This approach has yielded compounds with enhanced activity against necroptosis compared to the parent NSA molecule. nih.gov The development of more potent and selective non-covalent inhibitors is also an active area of research. researchgate.netnih.gov Such next-generation compounds could offer improved therapeutic potential with fewer off-target effects.
Investigation of Cross-Talk Between NSA's Different Cellular Effects
NSA's ability to simultaneously inhibit necroptosis, induce protein oxidation, and modulate autophagy points to a complex interplay between these cellular processes. nih.govresearchgate.net Recent evidence shows that NSA's effects on ciliogenesis and autophagy are mediated by its function as a redox cycler and the subsequent oxidation of PCM1, occurring independently of its inhibitory effect on MLKL. nih.govnih.govresearchgate.net This suggests that the observed cellular phenotype after NSA treatment is a composite of both MLKL-dependent and MLKL-independent pathways. nih.gov
The relationship between necroptosis and autophagy is itself complex, with each pathway capable of influencing the other. nih.govresearchgate.net For instance, core necroptosis proteins like RIPK3 and MLKL can directly inhibit steps in the autophagy pathway. researchgate.net Conversely, autophagy can, under certain conditions, prevent necroptosis by degrading components of the necrosome. nih.gov Given that NSA perturbs both of these pathways, a critical future direction is to dissect the crosstalk between its various cellular effects. Understanding how NSA-induced ROS and PCM1 oxidation intersect with the canonical necroptosis pathway will be essential for accurately interpreting experimental data and for harnessing its therapeutic potential. nih.gov
Exploration of NSA in Additional Disease Contexts
While initial research on this compound (NSA) predominantly centered on its role as a specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) in the necroptosis pathway, its therapeutic potential is being explored in a broader range of diseases. researchgate.netrsc.org Emerging evidence suggests that NSA's inhibitory effects on both necroptosis and pyroptosis, another form of programmed cell death, contribute to its efficacy in various pathological conditions. nih.gov
Inflammatory Diseases:
NSA has demonstrated protective effects in several inflammatory disease models. In studies on inflammatory bowel disease (IBD), NSA was found to alleviate symptoms in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice by reducing weight loss and disease activity scores. nih.govresearchgate.net Mechanistically, it inhibited the accumulation of macrophages and T-cells in the colon and suppressed the expression of phosphorylated MLKL (pMLKL) and N-gasdermin D (N-GSDMD), key mediators of necroptosis and pyroptosis, respectively. nih.govresearchgate.net In vitro experiments confirmed that NSA inhibited the release of inflammatory factors from bone marrow-derived macrophages. nih.gov
Furthermore, NSA has shown potential in treating inflammatory pain. In a mouse model of lipopolysaccharide (LPS)-induced inflammatory hyperalgesia, NSA demonstrated significant pain-relieving effects. pensoft.net This was associated with a decrease in the expression of molecules involved in both pyroptosis (caspase-11, GSDMD) and necroptosis (RIPK1, RIPK3, MLKL) in the central nervous system. pensoft.net The compound also showed efficacy in models of sepsis by inhibiting pyroptotic cell death. researchgate.net
Neurological Disorders:
The neuroprotective effects of NSA are a significant area of investigation. In models of intracerebral hemorrhage (ICH), NSA has been shown to reduce acute brain injury and improve neurological outcomes by mitigating neuroinflammation and necroptosis. researchgate.netnih.govresearchgate.net Studies on ischemic stroke have also revealed that NSA can decrease infarction volume and improve neurological deficits in rats. frontiersin.org It protects against ischemic brain injury by promoting the degradation of MLKL. frontiersin.orgfocusbiomolecules.com
Research into spinal cord injury (SCI) has shown that NSA can improve locomotor function and protect against neuronal injury by inhibiting MLKL activation. frontiersin.orgnih.gov Its protective effects are linked to the improvement of mitochondrial function and antioxidative capacity. frontiersin.orgnih.gov Additionally, NSA is being explored in the context of neurodegenerative diseases. It has shown potential therapeutic effects in animal models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis by reducing neuroinflammation. researchgate.netpensoft.netnih.gov In a mouse model of Parkinson's disease, NSA was found to have anti-necroptotic, anti-inflammatory, and anti-synucleinopathic effects. nih.gov
Cardiovascular Diseases:
NSA has shown promise in protecting the heart from injury. In a mouse model of doxorubicin-induced cardiotoxicity, a known side effect of a common chemotherapy drug, NSA demonstrated a cardioprotective effect. nih.govresearchgate.net This protection was attributed to its ability to inhibit both pyroptosis and necroptosis, leading to a reduction in inflammatory markers and an increase in antioxidant enzymes. nih.gov
In the context of myocardial ischemia-reperfusion injury, which occurs when blood flow is restored to a part of the heart after a period of ischemia, NSA has been shown to be protective. jacc.org Studies in isolated rat hearts demonstrated that NSA reduced infarct size and improved post-ischemic cardiac function. jacc.org Similarly, in a rat model of cardiac arrest, NSA improved post-resuscitation myocardial function and survival rates by inhibiting pyroptosis and necroptosis. nih.gov
Cancer:
The role of necroptosis in cancer is complex, with evidence suggesting it can both suppress and promote tumors. nih.govnih.gov Inhibition of necroptosis through molecules like NSA has shown potential in certain cancer contexts. For instance, the MLKL inhibitor this compound has been found to inhibit the growth of MDA-MB-231 breast cancer xenograft tumors. nih.gov Downregulation of key necroptotic proteins has been associated with the inhibition of cancer cell growth. nih.gov However, it is also noted that in some cancers, elevated levels of necroptotic markers correlate with a poor prognosis, suggesting that the context is critical. nih.gov
Q & A
Q. What is the molecular mechanism by which Necrosulfonamide inhibits necroptosis?
this compound selectively targets the mixed lineage kinase domain-like protein (MLKL), a critical substrate of RIP3 kinase in the necroptosis pathway. It covalently modifies Cys86 in human MLKL, disrupting the MLKL-RIP1-RIP3 necrosome complex and preventing downstream membrane permeabilization . Methodological Note: To validate MLKL inhibition, use immunoprecipitation assays to detect disrupted RIP3-MLKL interactions in human cell lines (e.g., HT-29) treated with this compound at 1–10 µM for 6–24 hours .
Q. How should this compound be stored and reconstituted for in vitro studies?
- Storage :
| Form | Temperature | Stability |
|---|---|---|
| Powder | -20°C | 3 years |
| Dissolved in DMSO | -80°C | 6 months |
- Reconstitution : Prepare a 10 mM stock in DMSO, aliquot to avoid freeze-thaw cycles, and dilute in cell culture media to working concentrations (≤0.1% DMSO) to prevent solvent toxicity .
Q. What experimental controls are essential when studying this compound’s effects?
- Positive controls : Co-treat with TNF-α/CHX/z-VAD-fmk to induce necroptosis.
- Negative controls : Use MLKL-knockout cells or murine models (this compound is ineffective in mice due to Trp86 substitution in MLKL) .
- Off-target checks : Assess apoptosis via caspase-3/7 activity assays to confirm specificity for necroptosis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell types?
Contradictions often arise from species-specific MLKL variations or off-target effects. Methodological recommendations:
- Use CRISPR-edited human cell lines expressing murine MLKL (Trp86→Cys86) to test cross-species activity .
- Combine with RIP1 inhibitors (e.g., Necrostatin-1) to isolate MLKL-specific effects .
- Validate using phosphorylation-specific antibodies (e.g., p-MLKL Ser358) to confirm pathway blockade .
Q. What experimental designs are optimal for studying this compound in inflammatory disease models?
- In vivo : Administer 1.65 mg/kg this compound intraperitoneally in rat models of ischemia-reperfusion injury. Monitor plasma membrane integrity via LDH release assays and histopathology for necroptosis markers .
- In vitro : Co-culture primary human macrophages with LPS/ATP to induce pyroptosis; use this compound (10 µM) to differentiate MLKL-mediated necroptosis from gasdermin D-driven pyroptosis .
Q. How does this compound’s inhibition of MLKL compare to genetic knockout approaches?
Q. What are the limitations of this compound in translational research?
- Species restriction : Ineffective in murine models without humanized MLKL .
- Solubility : Limited aqueous solubility requires DMSO-based stock solutions, which may interfere with in vivo pharmacokinetics .
- Off-target effects : At high concentrations (>20 µM), it may inhibit kinases beyond MLKL; validate via kinome-wide profiling .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies between this compound and other necroptosis inhibitors (e.g., GSK872)?
- Mechanistic divergence : GSK872 inhibits RIP3 kinase activity upstream, while this compound acts downstream at MLKL. Use tandem inhibitor treatments to map pathway hierarchy .
- Quantitative assays : Compare EC50 values in dose-response experiments (this compound: ~1.2 µM in HT-29 cells; GSK872: ~0.5 µM) .
Q. What follow-up experiments are recommended if this compound fails to suppress necrosis in a novel cell line?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
